4-(5-Ethynylpyrimidin-2-YL)morpholine
Description
4-(5-Ethynylpyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with an ethynyl group and at the 2-position with a morpholine ring.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(5-ethynylpyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O/c1-2-9-7-11-10(12-8-9)13-3-5-14-6-4-13/h1,7-8H,3-6H2 |
InChI Key |
ODPIRJPVWGMTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Trisubstituted Pyrimidine Derivatives
highlights trisubstituted pyrimidines such as CID2992168 [4-(4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine] and CID891729 [4-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)morpholine]. These compounds share the morpholine-pyrimidine scaffold but differ in substituents at the 4- and 6-positions:
- Activity : Morpholine-containing analogs exhibit superior EP2 receptor potentiation compared to piperidine, pyrrolidine, or piperazine variants. For example, CID2992168 showed higher fold shifts in PGE2 EC50 than CID3239428 (piperidine analog) or CID630454 (pyrrolidine analog) .
- Key Structural Insight : The morpholine oxygen’s electron-donating effects may enhance receptor interactions, while bulky substituents like trifluoromethyl improve metabolic stability.
Table 1: Activity of Trisubstituted Pyrimidines
| Compound | Substituents (R1, R2) | Fold Shift in PGE2 EC50 | Reference |
|---|---|---|---|
| CID2992168 | 3,4-Dimethoxyphenyl, CF3 | 12.5 | |
| CID891729 | Phenyl, CF3 | 10.2 | |
| CID3239428 (Piperidine) | 3,4-Dimethoxyphenyl, CF3 | 4.3 |
Halogenated Pyrimidine-Morpholine Hybrids
Halogenation at the pyrimidine ring is a common strategy to modulate electronic properties and bioactivity:
- Its molecular weight (302.6 g/mol) and solubility profile differ from ethynyl analogs due to halogen bulk .
- 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine (): Fluorine’s electronegativity may improve membrane permeability, but safety data emphasize stringent handling requirements (e.g., gloves, goggles) due to toxicity risks .
Aryl-Substituted Pyrido[4,3-d]pyrimidines
- Structural Impact : Methoxy groups improve solubility via hydrogen bonding, whereas bulkier substituents (e.g., trimethoxyphenyl in 3e ) may reduce bioavailability.
Thieno- and Thiazolo-Pyrimidine Derivatives
and highlight morpholine-containing thieno[3,2-d]pyrimidines and thiazolo[4,5-d]pyrimidines:
- 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Piperazine side chains enhance water solubility, but morpholine remains critical for scaffold stability .
Key Research Findings and Trends
Morpholine Superiority : Across analogs, morpholine outperforms other heterocycles (e.g., piperidine) in receptor binding and stability, likely due to its balanced lipophilicity and hydrogen-bonding capacity .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF3, halogens): Enhance metabolic stability but may reduce solubility.
- Aryl Groups (e.g., methoxyphenyl): Improve solubility and π-π stacking interactions .
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